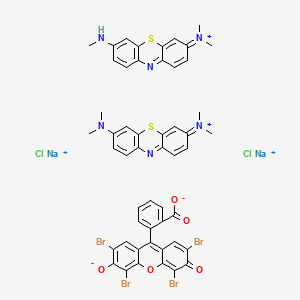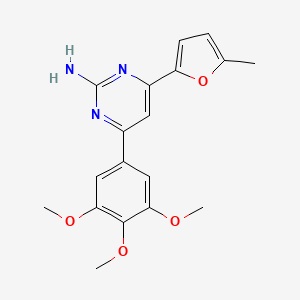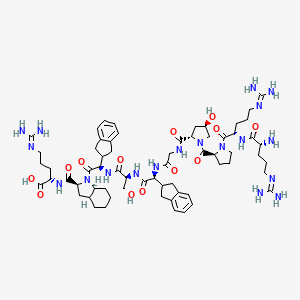
显微镜用的曙红 II 曙红素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azure II eosinat is a mixture of equal parts of the basic coal tar dyes methylene blue, Azure B, and eosin . It is mainly used for staining blood elements, for instance, in Giemsa staining solution . In watery solution, it forms Azure B eosinates which cause the so-called “Romanowsky-Giemsa effect”, a polychromatic, pH-dependent staining of chromatin .
Synthesis Analysis
Azure II eosinate is created by mixing equal ratios of Azure B, Methylene Blue, and Eosin Y powder dyes . It is a component of Giemsa stain and is also used for preparing Romanowsky-Giemsa stain .Molecular Structure Analysis
The empirical formula of Azure II eosinat is C16H18ClN3S · C15H16ClN3S · C20H6Br4Na2O5 . Its molar mass is 1317.92 g/mol . The SMILES string representation of the molecule is [Na+]. [Na+]. [Cl-]. [Cl-].CNc1ccc2N=C3C=C\C (C=C3Sc2c1)= [N+] (/C)C.CN ©c4ccc5N=C6C=C\C (C=C6Sc5c4)= [N+] (/C)C. [O-]C (=O)c7ccccc7C8=C9C=C (Br)C (=O)C (Br)=C9Oc%10c (Br)c ( [O-])c (Br)cc8%10 .Chemical Reactions Analysis
Azure II eosinate is used in various staining methods in microscopy . It is a component of Giemsa stain and is also used for preparing Romanowsky-Giemsa stain . The staining of the nuclei is due to the molecular interaction of the Eosin Y dye and a complex of Azur B with DNA .Physical And Chemical Properties Analysis
Azure II eosinate is a powder that is soluble and appears hazy to turbid . It has a maximum absorption wavelength (λmax) of 524 nm (2nd) and 647 nm . It has an absorbance (Amax) of ≥0.50 at 645-655 nm in methanol at 0.005 g/L .科学研究应用
免疫活性细胞的多光谱检测
曙红 II 曙红素与曙红 U 相结合,已应用于多光谱检测中,以研究牛患有地方性白血病和病毒性免疫缺陷等逆转录病毒性疾病时免疫活性细胞的形态功能状态。这种方法对于诊断、疾病的鉴别诊断和分析动物体内平衡至关重要。该研究强调了该应用在识别细胞中的代谢性酸中毒中的重要性,将血液学分析检测到的缺氧和炎症征兆与微光谱分析结果相关联 (Artem'ev 等,2020)。
临床标本的纳米级成像
尽管没有直接提及曙红 II 曙红素,但显微镜中先进染色技术的相关性在对人体组织标本进行纳米级成像的研究中得到了强调。组织扩张病理学 (ExPath) 和光声显微镜等技术提供了对细胞和分子动力学的见解,这对于诊断疾病和理解细胞机制至关重要。这些方法展示了显微镜的发展前景,其中染色在提高分辨率和诊断能力方面发挥着基础性作用 (Zhao 等,2017); (Yang 等,2012)。
诊断性细胞学中的共聚焦显微镜
共聚焦显微镜是一种通过曙红 II 曙红素等染料得到加强的工具,有助于分析细胞学标本。这项技术在宫颈细胞学、乳腺穿刺物和子宫内膜细胞学中特别有用,这证明了染色在从有限的细胞学样品中提取最大诊断信息中所起的关键作用。在重新染色程序中使用类似于曙红 II 曙红素的荧光染料,展示了染色方法在提高诊断准确性和从单张涂片扩展诊断可能性的适应性 (Boon & Kok,2004)。
作用机制
Target of Action
Azure II Eosinat, also known as MFCD00084753, is primarily used for staining various cellular elements . It targets nuclei, goblet cells, striated muscle, endothelial cells, smooth muscle, cytoplasm, lipid droplets, red blood cells, glycogen, collagen, cartilage, mucus granules, elastin, and leukocytes . These targets play crucial roles in the structure and function of cells and tissues.
Mode of Action
Azure II Eosinat is a photosensitizer that can be used to activate chemical species to produce reactive oxygen species . It is activated by light and penetrates deeply into tissue . In watery solution, it forms Azure B eosinates which cause the so-called “Romanowsky-Giemsa effect”, a polychromatic, pH-dependent staining of chromatin .
Biochemical Pathways
The biochemical pathways affected by Azure II Eosinat are primarily related to the generation of reactive oxygen species . These reactive species can interact with various cellular components, leading to changes in cell structure and function. The exact downstream effects depend on the specific cell type and environmental conditions.
Pharmacokinetics
It is known to be soluble and can form a hazy to turbid solution . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The primary result of Azure II Eosinat’s action is the staining of various cellular elements, which allows for their visualization under a microscope . This staining can reveal important information about cell structure and function. Additionally, Azure II Eosinat has been shown to be effective against gram-negative bacteria, with the exception of Pseudomonas aeruginosa .
Action Environment
The action of Azure II Eosinat can be influenced by various environmental factors. For example, its staining effect is pH-dependent . Additionally, its activation as a photosensitizer requires light . Therefore, the efficacy and stability of Azure II Eosinat can vary depending on factors such as light exposure and pH level.
安全和危害
Azure II eosinate is classified as a serious eye damage/eye irritant (Eye Dam. 1) according to GHS . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/eye protection/face protection) and P305 + P351 + P338 (if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .
生化分析
Biochemical Properties
Azure II eosinat for microscopy plays a significant role in biochemical reactions, particularly in staining procedures. It interacts with various biomolecules, including nucleic acids and proteins. The compound binds to the phosphate groups of nucleic acids, resulting in a color change that enhances the visualization of cellular components under a microscope . Additionally, Azure II eosinat for microscopy interacts with proteins, particularly histones, through electrostatic interactions, further aiding in the differentiation of cellular structures .
Cellular Effects
Azure II eosinat for microscopy has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleic acids can lead to changes in gene expression, while its binding to proteins can affect cellular metabolism . These interactions are crucial for the accurate staining and visualization of cellular components, making Azure II eosinat for microscopy an indispensable tool in histological studies .
Molecular Mechanism
The molecular mechanism of Azure II eosinat for microscopy involves its binding interactions with biomolecules. The compound binds to nucleic acids through electrostatic interactions with phosphate groups, leading to a color change that enhances visualization . Additionally, Azure II eosinat for microscopy can inhibit or activate enzymes, depending on the specific biochemical context. These interactions can result in changes in gene expression and cellular metabolism, further highlighting the compound’s importance in staining procedures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azure II eosinat for microscopy can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Azure II eosinat for microscopy remains stable under standard laboratory conditions, ensuring consistent staining results . Prolonged exposure to light and air can lead to degradation, affecting its staining efficiency . Long-term studies have also indicated that the compound does not have adverse effects on cellular function, making it a reliable staining agent for extended use .
Dosage Effects in Animal Models
The effects of Azure II eosinat for microscopy vary with different dosages in animal models. At low doses, the compound effectively stains cellular components without causing toxicity . At high doses, Azure II eosinat for microscopy can exhibit toxic effects, including cellular damage and altered metabolic processes . These threshold effects highlight the importance of optimizing the dosage to achieve accurate staining results while minimizing adverse effects.
Metabolic Pathways
Azure II eosinat for microscopy is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by binding to specific enzymes involved in cellular metabolism . These interactions can lead to changes in the overall metabolic profile of cells, further emphasizing the compound’s role in biochemical reactions .
Transport and Distribution
Within cells and tissues, Azure II eosinat for microscopy is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific cellular components, including nucleic acids and proteins . These interactions ensure that Azure II eosinat for microscopy effectively stains the target cellular structures, enhancing visualization under a microscope .
Subcellular Localization
Azure II eosinat for microscopy exhibits specific subcellular localization, which is crucial for its staining activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Azure II eosinat for microscopy accurately stains the desired cellular components, providing detailed insights into cellular structure and function .
属性
IUPAC Name |
disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S.C15H15N3S.2ClH.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;;;/h1-6,25H,(H,27,28);5-10H,1-4H3;4-9H,1-3H3;2*1H;;/q;+1;;;;2*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDDIABEPMTRIP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H40Br4Cl2N6Na2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)
![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)

![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)
![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)
![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)
![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)
![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348287.png)
![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)
![4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348296.png)

![4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348315.png)